4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-ethyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZHINFAZPTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a bromine atom, an ethyl group, and a pyridine moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Anticancer : Pyrazole compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory : They possess significant anti-inflammatory properties.
- Antimicrobial : Many pyrazole derivatives demonstrate antibacterial and antiviral activities.
Anticancer Activity
Recent studies suggest that this compound exhibits notable anticancer properties. For instance, compounds with similar pyrazole structures have been reported to inhibit the proliferation of cancer cells including lung, breast, and colorectal cancers. The specific mechanisms include:
- Inhibition of Kinases : Compounds targeting receptor tyrosine kinases (RTKs) such as AXL and c-MET have shown promise in cancer treatment by disrupting signaling pathways critical for tumor growth and survival .
Case Study: Anticancer Efficacy
A study evaluating the effects of various pyrazole derivatives found that those with a pyridine substitution demonstrated enhanced anticancer activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The specific IC50 values for these compounds ranged from 10 to 20 µM, indicating potent antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.
Research Findings
In a comparative study, several pyrazole derivatives were assessed for their COX inhibitory activity. The most effective compounds exhibited selectivity indices exceeding 300, indicating their potential as anti-inflammatory agents superior to traditional NSAIDs like celecoxib .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been documented. Compounds similar to this compound have shown activity against various bacterial strains, suggesting a broad spectrum of antimicrobial efficacy.
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, 4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound, when tested against breast cancer cell lines, showed significant inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity at low concentrations .
Glycine Transporter Inhibition
This compound has also been explored for its role as a glycine transporter 1 (GlyT1) inhibitor, which is relevant in the treatment of schizophrenia. The introduction of the pyridine moiety enhances its binding affinity to the GlyT1 receptor.
Data Table: GlyT1 Inhibition Activity
| Compound Name | IC50 (nM) | Plasma Exposure | Brain Penetration |
|---|---|---|---|
| This compound | 2.5 | Moderate | High |
This data suggests that the compound is a potent GlyT1 inhibitor with favorable pharmacokinetic properties .
Polymer Applications
In addition to its biological applications, this compound is utilized in the synthesis of novel polymers. These polymers can be employed as drug delivery systems due to their ability to encapsulate active pharmaceutical ingredients and release them in a controlled manner.
Case Study:
Research published in Advanced Drug Delivery Reviews highlighted the development of a polymeric nanocarrier incorporating this compound, which demonstrated enhanced stability and release profiles for encapsulated drugs .
Pesticide Development
The compound has been studied for its potential use as an agrochemical, particularly as a pesticide or herbicide. Its structural features may confer specific biological activities against pests.
Data Table: Pesticidal Activity
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85 |
| Whiteflies | 78 |
These results indicate that the compound exhibits significant efficacy against common agricultural pests, making it a candidate for further development in crop protection .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Bromine Position : Bromine at C4 (target compound) vs. C3 or C5 (analogs) significantly alters electronic distribution. For instance, C4 bromine in the target compound may stabilize negative charge on the carboxylic acid via inductive effects, enhancing acidity compared to C3-substituted analogs .
- Pyridine vs. Chloropyridine : The pyridin-4-yl group in the target compound offers a planar structure for π-π stacking, whereas 3-chloropyridin-2-yl () introduces steric and electronic barriers due to chlorine’s electronegativity .
Functional Group Impact on Bioactivity
Preparation Methods
Formation of Pyrazole Core with Pyridinyl Substitution
A common approach starts with the reaction of a hydrazinopyridine derivative with a maleic acid diester or equivalent to form a dihydro-pyrazole intermediate. For example, the reaction of 3-chloro-5-R-2-hydrazinopyridine with maleic acid diesters in alkaline medium yields a 4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt intermediate. This step is typically conducted at elevated temperatures (80-90 °C) with careful control of molar ratios (hydrazinopyridine:maleic diester ~1:1.05 to 1:1.2) to optimize yield and minimize by-products.
| Step | Reactants | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | 3-chloro-5-R-2-hydrazinopyridine + Maleic acid diester | Alkaline solution, 80-90 °C, 30 min | 4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt | Molar ratio 1:1.05-1.2; solvent recovery by distillation |
Bromination at the 4-Position
Bromination is achieved by treating the pyrazole intermediate with phosphorus oxybromide (POBr_3) or tribromooxyphosphorus under controlled conditions (80-90 °C, ~80 min). This step converts the hydroxy group at position 4 of the pyrazole to a bromo substituent, yielding the bromopyrazole ester. The reaction mixture is filtered hot to remove sodium bromide by-product, which can be recovered and recycled.
| Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 2 | Pyrazole ester sodium salt + POBr_3 | Acetonitrile solvent, 80-90 °C, 80 min | 3-bromo-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester | Molar ratio pyrazole:POBr_3 ~1:0.6; continuous operation possible |
Oxidation to Aromatic Pyrazole
The dihydro-pyrazole ester is oxidized to the aromatic pyrazole using oxidizing agents such as potassium persulfate in an acetonitrile system with sulfuric acid as a catalyst. This oxidation step occurs at mild temperatures (15-35 °C for mixing, heating to 50-82 °C for reaction completion) and achieves yields of 75-80%.
| Step | Oxidizing Agent | Conditions | Outcome | Yield |
|---|---|---|---|---|
| 3 | Potassium persulfate + H2SO4 catalyst | Acetonitrile, 15-35 °C mixing, 50-82 °C heating | Aromatic 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylate | 75-80% |
N-Alkylation to Introduce Ethyl Group
The N-ethyl substitution at the pyrazole nitrogen is introduced via alkylation of the pyrazole nitrogen using ethyl halides (e.g., ethyl iodide or bromide) in the presence of a base such as sodium hydride in an aprotic solvent like DMF. This method is analogous to reported O-alkylation procedures for pyrazole derivatives and typically proceeds with good yields (around 80-90%).
| Step | Reagents | Conditions | Outcome | Yield |
|---|---|---|---|---|
| 4 | Pyrazole + NaH + ethyl iodide | Dry DMF, 0 °C to room temp, then 60 °C for 1 h | 1-ethyl-substituted pyrazole | ~88% |
Hydrolysis to Carboxylic Acid
If the carboxylic acid is initially introduced as an ester (e.g., ethyl ester), hydrolysis under acidic or basic conditions yields the free acid. This step is standard in pyrazole carboxylic acid synthesis and is performed after the key substitutions are installed.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 3-chloro-5-R-2-hydrazinopyridine + Maleic acid diester | Alkaline, 80-90 °C, 30 min | Dihydro-pyrazole ester sodium salt | Molar ratio 1:1.05-1.2 |
| 2 | Bromination | POBr_3 or tribromooxyphosphorus | Acetonitrile, 80-90 °C, 80 min | 3-bromo-pyrazole ester | Sodium bromide by-product recovered |
| 3 | Oxidation | Potassium persulfate + H2SO4 | Acetonitrile, 15-82 °C | Aromatic bromopyrazole ester | 75-80% yield |
| 4 | N-Alkylation | NaH + ethyl iodide | DMF, 0 °C to 60 °C, 1 h | 1-ethyl substituted pyrazole | ~88% yield |
| 5 | Hydrolysis | Acid or base | Standard hydrolysis conditions | 4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | Standard |
Research Findings and Optimization Notes
Continuous Reaction Process: The method involving sodium salt intermediates and direct bromination without neutralization steps simplifies operations, improves yields, and reduces wastewater generation.
Oxidation Agent Selection: Potassium persulfate is preferred for oxidation due to its effectiveness and mild reaction conditions, enabling good yields and selectivity.
Temperature Control: Precise temperature control during mixing and heating stages is critical to optimize conversion and minimize side reactions, with typical ranges from room temperature up to 82 °C.
Alkylation Efficiency: Using sodium hydride as a base in dry DMF for N-ethylation provides high yields and clean reactions, as demonstrated in related pyrazole alkylation studies.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic and crystallographic methods for characterizing 4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid?
- Answer : Structural elucidation typically employs X-ray diffraction to confirm the pyrazole core and substituent positions, as demonstrated for related brominated pyrazoles . IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while NMR (¹H/¹³C) resolves substituent environments. For example, the ethyl group’s triplet (δ ~1.3 ppm) and pyridinyl protons (δ ~8.5 ppm) are diagnostic . Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns .
Q. What synthetic routes are commonly used to prepare pyrazole-5-carboxylic acid derivatives?
- Answer : A two-step approach is often employed:
Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form ester intermediates .
Cross-coupling : Bromo-substituted intermediates undergo Suzuki-Miyaura reactions with pyridinyl boronic acids using Pd(PPh₃)₄/K₃PO₄ in degassed DMF/H₂O (yields ~70–85%) . Hydrolysis of the ester to the carboxylic acid is achieved via NaOH/EtOH .
Q. How do solvent polarity and pH affect the stability and solubility of this compound?
- Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility due to the carboxylic acid and pyridinyl groups. Stability studies in DMSO show no degradation at 25°C for 48 hours. Adjusting pH to neutral or mildly basic conditions (pH 7–9) improves aqueous solubility (>10 mg/mL) but may necessitate buffered systems to prevent deprotonation of the pyrazole ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for palladium-catalyzed cross-coupling steps in pyrazole functionalization?
- Answer : Key parameters include:
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ minimizes side reactions while maintaining efficiency .
- Solvent system : A 3:1 DMF/H₂O ratio balances reagent solubility and reaction kinetics.
- Temperature : 80–100°C for 12–18 hours ensures complete conversion.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates products with >95% purity .
Q. What structure-activity relationships (SAR) govern the biological activity of pyrazole-5-carboxylic acid derivatives?
- Answer : Modifications at positions 1, 3, and 5 influence activity:
- Position 1 (ethyl group) : Longer alkyl chains reduce metabolic clearance but may decrease target affinity .
- Position 3 (pyridinyl) : Electron-withdrawing groups (e.g., pyridinyl) enhance σ₁ receptor antagonism (IC₅₀ < 100 nM) .
- Position 5 (carboxylic acid) : Bioisosteric replacement with amides improves membrane permeability but reduces solubility .
Q. How can computational methods predict electronic properties and reactivity of this compound?
- Answer : DFT calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity suitable for electrophilic substitutions.
- Electrostatic potential maps : Negative charge localized at the carboxylic acid and pyridinyl N, guiding site-specific modifications .
- Molecular docking : Pyridinyl and carboxylic acid groups form hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2, docking score −9.2 kcal/mol) .
Q. How should researchers address contradictions in reported reaction yields or biological activity data?
- Answer : Discrepancies often arise from:
- Reagent purity : Use HPLC-grade solvents and aryl boronic acids with >95% purity.
- Assay variability : Standardize in vitro assays (e.g., CCK-1 receptor binding with ¹²⁵I-CCK-8) across labs .
- Data validation : Replicate key steps (e.g., Suzuki coupling) under reported conditions and characterize products via orthogonal methods (e.g., LC-MS, ¹H NMR) .
Q. What advanced analytical techniques ensure purity and identity in scaled-up synthesis?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
